molecular formula C13H16F3NO3 B13538277 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid

2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid

Cat. No.: B13538277
M. Wt: 291.27 g/mol
InChI Key: ZPVIXTJSUNNSMP-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid, can be achieved through various methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.

Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes . These methods often require prefunctionalized starting materials and involve multistep sequences.

Industrial Production Methods

Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various substituted azetidines.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid involves its interaction with molecular targets and pathways. The compound’s unique four-membered ring structure induces significant ring strain, which drives its reactivity. This strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid can be compared with other azetidines and related compounds:

The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

2-(phenylmethoxymethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H15NO.C2HF3O2/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;3-2(4,5)1(6)7/h1-5,11-12H,6-9H2;(H,6,7)

InChI Key

ZPVIXTJSUNNSMP-UHFFFAOYSA-N

Canonical SMILES

C1CNC1COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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